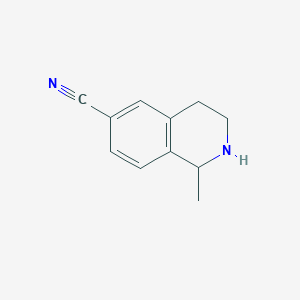

1-Methyl-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile

Description

1-Methyl-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile is a nitrogen-containing heterocyclic compound characterized by a partially saturated isoquinoline backbone with a methyl group at position 1 and a nitrile (-CN) substituent at position 6. This structure confers unique physicochemical properties, making it a subject of interest in medicinal chemistry and material science. Its synthesis typically involves cyclization and substitution reactions, as seen in related tetrahydroisoquinoline derivatives .

Properties

Molecular Formula |

C11H12N2 |

|---|---|

Molecular Weight |

172.23 g/mol |

IUPAC Name |

1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile |

InChI |

InChI=1S/C11H12N2/c1-8-11-3-2-9(7-12)6-10(11)4-5-13-8/h2-3,6,8,13H,4-5H2,1H3 |

InChI Key |

DWGQBCAUPLYJIP-UHFFFAOYSA-N |

Canonical SMILES |

CC1C2=C(CCN1)C=C(C=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Photoredox and Reissert-Type One-Pot Synthesis

This method allows for the introduction of a methyl group at the 1-position and a carbonitrile at the 6-position by appropriate choice of ketoamide precursors.

Pictet–Spengler Condensation Variants

The Pictet–Spengler reaction is a widely used method for constructing the tetrahydroisoquinoline scaffold. Variants of this reaction enable the synthesis of 1-substituted THIQ derivatives, including 1-methyl derivatives.

- Formation of N-acetyl intermediates from 2-(3,4-dimethoxyphenyl)-ethylamine.

- Conversion to N-acylcarbamates.

- Reduction with diisobutylaluminum hydride (DIBAL-H).

- Cyclization mediated by boron trifluoride etherate (BF3·OEt2).

This sequence leads to the formation of the tetrahydroisoquinoline core with high stereoselectivity and can be adapted to introduce a carbonitrile group at the 6-position through further functionalization.

Multi-Component Reactions (MCR) and Domino Reactions

Recent advances include multi-component reactions combining 1-alkylpiperidin-4-one, malononitrile, and β-nitrostyrene to synthesize N-alkyl substituted tetrahydroisoquinoline-5-carbonitrile derivatives under solvent-free conditions with yields of 85–97%.

Additionally, domino Heck–aza-Michael reactions have been employed for the synthesis of functionalized THIQ derivatives with moderate to excellent yields (28–97%), allowing for structural diversity including 1-methyl and 6-carbonitrile substitutions.

Alkylation and Amide Coupling Routes

According to patent literature, 1,2,3,4-tetrahydroisoquinoline derivatives can be prepared by:

- Alkylation of 1,2,3,4-tetrahydroisoquinoline with substituted 2-bromo-acetic acid methyl esters.

- Hydrolysis of esters to acids.

- Amide coupling reactions with desired amines.

- Tosylation and further coupling to introduce side chains.

These steps can be adjusted to introduce a methyl group at the 1-position and a carbonitrile group at the 6-position by selecting appropriate alkylating agents and coupling partners.

Comparative Data Table of Preparation Methods

Summary and Expert Insights

The preparation of this compound can be achieved through several well-established and innovative synthetic routes. Photoredox catalysis offers a mild, green chemistry approach with good yields and functional group tolerance. Traditional methods involving reduction of ketoamides followed by acid-catalyzed cyclization remain robust and high-yielding. The Pictet–Spengler condensation and its variants provide stereoselective access to substituted THIQs, including the target compound. Multi-component and domino reactions expand the synthetic toolbox, allowing rapid assembly of complex derivatives. Alkylation and amide coupling strategies offer flexibility for introducing diverse substituents.

Selecting the optimal method depends on the desired scale, stereochemistry, available starting materials, and downstream applications. Combining insights from patents and peer-reviewed literature ensures a comprehensive understanding of the synthetic landscape for this compound.

Chemical Reactions Analysis

1-Methyl-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or tert-butyl hydroperoxide.

Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, often facilitated by the presence of a base.

Common reagents and conditions used in these reactions include acidic or basic environments, transition metal catalysts, and specific oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Methyl-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile involves its interaction with dopamine receptors. It inhibits the formation of 3,4-dihydroxyphenylacetic acid and the production of free radicals, shifting dopamine catabolism towards COMT-dependent O-methylation . Additionally, it inhibits both monoamine oxidase A and B enzymes, increasing neurotransmitter levels in the brain .

Comparison with Similar Compounds

Structural Isomerism: Tetrahydroisoquinoline vs. Tetrahydroquinoline

- 1,2,3,4-Tetrahydroquinoline-6-carbonitrile (CAS 50741-36-1): Differs in nitrogen position (quinoline backbone vs. isoquinoline). Similarity score: 0.94 (structural isomerism) . Impact: Altered electronic distribution affects reactivity and binding affinity in biological systems.

Substituent Variations in Tetrahydroisoquinoline Derivatives

Key Observations :

Comparison with Other Derivatives

- 6-Hexyloxy-3-methylbenzene-1,2,4-tricarbonitrile : Synthesized using cupric cyanide in NMP, yielding 76% .

- Carbon-11 labeled THIQ derivatives : Modified Bischler-Napieralski routes for radioligands, emphasizing functional group compatibility .

Physicochemical and Spectroscopic Properties

Analytical Data Comparison

Notes:

Biological Activity

1-Methyl-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile (1MeTIQ) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

1MeTIQ belongs to the class of tetrahydroisoquinoline derivatives, which are known for their varied biological effects. The chemical structure can be summarized as follows:

- Molecular Formula : C₁₁H₁₄N₂

- Molecular Weight : 174.25 g/mol

Neuroprotective Effects

1MeTIQ has demonstrated notable neuroprotective properties in various studies. It has been shown to protect neurons against several neurotoxins, including:

- MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

- Rotenone

- 6-Hydroxydopamine

In cultured rat mesencephalic neurons, 1MeTIQ exhibited protective effects by potentially acting as an antioxidant and inducing the expression of anti-oxidative enzymes. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Parkinson's disease .

Anti-addictive Properties

Research has indicated that 1MeTIQ may also possess anti-addictive properties. In rodent models of cocaine addiction, 1MeTIQ was able to antagonize drug-seeking behavior, suggesting a potential role in addiction therapy .

Biological Activity Overview

The following table summarizes key biological activities associated with 1MeTIQ:

Study on Neurotoxicity

In a study examining the neuroprotective effects of 1MeTIQ against dopaminergic neurotoxins, it was found that the compound significantly reduced neuronal death in cultured mesencephalic neurons. The protective effect was stereoselective; the (R)-enantiomer was more effective than the (S)-enantiomer .

Cancer Research

Research has also highlighted the potential anticancer properties of 1MeTIQ. It has been implicated in inhibiting the MAPK/ERK signaling pathway, which is often upregulated in various cancers. This inhibition may contribute to reduced cell proliferation and increased apoptosis in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.